molecular formula C18H16ClN3O B15282063 N-(6-chloropyridin-3-yl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

N-(6-chloropyridin-3-yl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B15282063
M. Wt: 325.8 g/mol
InChI Key: UVZKVRWSYKNEDF-UHFFFAOYSA-N
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Description

N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a phenyl group, and a pyrrole ring

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-3-phenyl-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C18H16ClN3O/c19-17-9-8-15(13-20-17)21-18(23)12-16(22-10-4-5-11-22)14-6-2-1-3-7-14/h1-11,13,16H,12H2,(H,21,23)

InChI Key

UVZKVRWSYKNEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CN=C(C=C2)Cl)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloro-3-pyridine, undergoes a nucleophilic substitution reaction to introduce the pyrrole group.

    Addition of the Phenyl Group: The intermediate is then subjected to a Friedel-Crafts acylation reaction to attach the phenyl group.

    Amidation Reaction: Finally, the compound undergoes an amidation reaction to form the propanamide moiety.

Industrial Production Methods

In industrial settings, the production of N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-3-pyridinyl)-3-phenylpropanamide: Lacks the pyrrole ring, which may affect its reactivity and biological activity.

    N-(3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide: Lacks the chlorine atom, which can influence its chemical properties and interactions.

Uniqueness

N-(6-chloro-3-pyridinyl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is unique due to the presence of both the chlorine-substituted pyridine ring and the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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